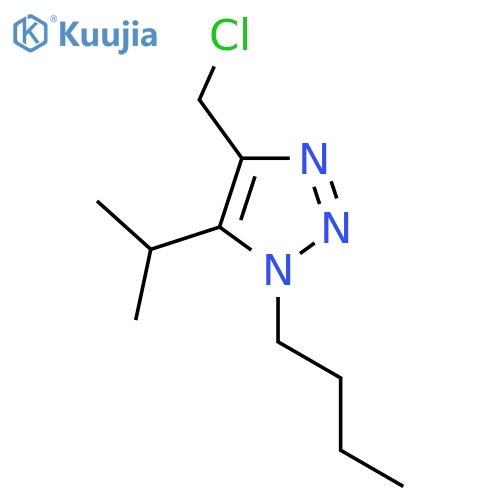Cas no 2171995-27-8 (1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole)

2171995-27-8 structure
商品名:1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole
1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole 化学的及び物理的性質
名前と識別子
-
- 1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole
- 2171995-27-8
- EN300-1595204
-
- インチ: 1S/C10H18ClN3/c1-4-5-6-14-10(8(2)3)9(7-11)12-13-14/h8H,4-7H2,1-3H3
- InChIKey: JWRZKUUQOXEMQY-UHFFFAOYSA-N
- ほほえんだ: ClCC1=C(C(C)C)N(CCCC)N=N1
計算された属性
- せいみつぶんしりょう: 215.1189253g/mol
- どういたいしつりょう: 215.1189253g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 30.7Ų
1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1595204-0.05g |
1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole |
2171995-27-8 | 0.05g |
$1188.0 | 2023-06-04 | ||
| Enamine | EN300-1595204-0.25g |
1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole |
2171995-27-8 | 0.25g |
$1300.0 | 2023-06-04 | ||
| Enamine | EN300-1595204-0.1g |
1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole |
2171995-27-8 | 0.1g |
$1244.0 | 2023-06-04 | ||
| Enamine | EN300-1595204-500mg |
1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole |
2171995-27-8 | 500mg |
$1357.0 | 2023-09-23 | ||
| Enamine | EN300-1595204-2500mg |
1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole |
2171995-27-8 | 2500mg |
$2771.0 | 2023-09-23 | ||
| Enamine | EN300-1595204-100mg |
1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole |
2171995-27-8 | 100mg |
$1244.0 | 2023-09-23 | ||
| Enamine | EN300-1595204-2.5g |
1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole |
2171995-27-8 | 2.5g |
$2771.0 | 2023-06-04 | ||
| Enamine | EN300-1595204-0.5g |
1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole |
2171995-27-8 | 0.5g |
$1357.0 | 2023-06-04 | ||
| Enamine | EN300-1595204-5000mg |
1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole |
2171995-27-8 | 5000mg |
$4102.0 | 2023-09-23 | ||
| Enamine | EN300-1595204-250mg |
1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole |
2171995-27-8 | 250mg |
$1300.0 | 2023-09-23 |
1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole 関連文献
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
2171995-27-8 (1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole) 関連製品
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
